molecular formula C19H14ClNO2 B5788137 N-(2-chlorophenyl)-2-phenoxybenzamide

N-(2-chlorophenyl)-2-phenoxybenzamide

Cat. No. B5788137
M. Wt: 323.8 g/mol
InChI Key: KEFJWHWSQBSFGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-2-phenoxybenzamide, also known as diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is a member of the arylacetic acid group of NSAIDs and is commonly used to treat pain, inflammation, and fever. Diclofenac is available in various forms, including tablets, capsules, injections, and gels.

Mechanism of Action

Diclofenac exerts its effects by inhibiting the activity of both COX-1 and COX-2 enzymes. COX-1 is responsible for the production of prostaglandins that protect the stomach lining and maintain renal function, while COX-2 is responsible for the production of prostaglandins that mediate pain and inflammation. Diclofenac inhibits the activity of both enzymes, thereby reducing inflammation and pain.
Biochemical and Physiological Effects
Diclofenac has been shown to have several biochemical and physiological effects. It reduces the production of prostaglandins, which are responsible for the inflammatory response. It also reduces the production of leukotrienes, which are involved in the inflammatory response and allergic reactions. Diclofenac has been shown to have analgesic effects, reducing pain in various conditions such as osteoarthritis, rheumatoid arthritis, and postoperative pain.

Advantages and Limitations for Lab Experiments

Diclofenac has several advantages for lab experiments. It is readily available and can be easily synthesized. It has been extensively studied for its anti-inflammatory and analgesic properties, making it a useful tool for research. However, N-(2-chlorophenyl)-2-phenoxybenzamide also has limitations. It can cause adverse effects such as gastrointestinal bleeding and renal dysfunction, which can limit its use in certain experiments. It also has a short half-life, which can make it difficult to maintain stable concentrations in experiments.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-2-phenoxybenzamide. One area of research is the development of new formulations that can improve its bioavailability and reduce its adverse effects. Another area of research is the identification of new targets for N-(2-chlorophenyl)-2-phenoxybenzamide, which could expand its therapeutic applications. Additionally, research could focus on the development of new NSAIDs that have improved efficacy and safety profiles compared to N-(2-chlorophenyl)-2-phenoxybenzamide.

Synthesis Methods

Diclofenac can be synthesized through various methods, including the condensation of 2-chlorobenzoyl chloride with 2-phenoxyaniline in the presence of a base such as sodium hydroxide. Another method involves the reaction of 2-chlorobenzoic acid with phenol and phosphorus oxychloride, followed by the addition of sodium hydroxide.

Scientific Research Applications

Diclofenac has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to inhibit the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which play a crucial role in the inflammatory response. By inhibiting COX activity, N-(2-chlorophenyl)-2-phenoxybenzamide reduces inflammation and pain.

properties

IUPAC Name

N-(2-chlorophenyl)-2-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClNO2/c20-16-11-5-6-12-17(16)21-19(22)15-10-4-7-13-18(15)23-14-8-2-1-3-9-14/h1-13H,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEFJWHWSQBSFGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-2-phenoxybenzamide

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